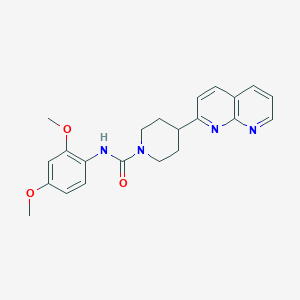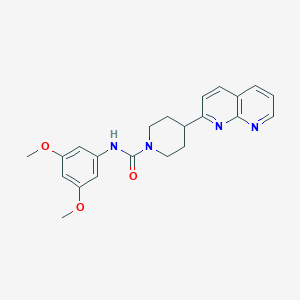![molecular formula C22H23N5O2 B6468891 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640950-12-3](/img/structure/B6468891.png)
2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of heterocyclic organic compounds. Its structure suggests potential biological activities, given its quinoxaline core—a common scaffold in various bioactive molecules. This complexity indicates it could have significant interactions within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the quinoxaline core via a condensation reaction between a 1,2-diamine and a diketone.
Step 2: : Attachment of the pyrrole ring through an alkylation reaction using appropriate alkyl halides.
Step 3: : Introduction of the 5-methylpyrimidin-2-yl group via nucleophilic substitution.
Step 4: : Final cyclization to form the octahydrocyclopenta[c]pyrrole ring.
Industrial Production Methods
The industrial production may involve similar steps but optimized for scale, focusing on catalytic reactions and environmentally friendly reagents to reduce waste and cost.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation, particularly at the pyrrole ring, forming various oxidative products.
Reduction: : Reduction can occur at the quinoxaline core, potentially yielding dihydroquinoxalines.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially around the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Its structure makes it an interesting candidate for studying electron distribution and reactivity in polyheterocyclic compounds.
Biology
The quinoxaline core is often explored for its antimicrobial, antitumor, and antiviral properties.
Medicine
Industry
Could be used as a building block for more complex organic materials or catalysts.
Mecanismo De Acción
Molecular Targets and Pathways
It likely interacts with DNA and proteins through its heteroatoms and aromatic rings, potentially inhibiting enzymatic activity or DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline derivatives: : Often used in antibiotics and anticancer agents.
Pyrrole-based compounds: : Widely found in pharmaceuticals and dyes.
Pyrimidine derivatives: : Common in antiviral and anticancer drugs.
Uniqueness
The combination of pyrimidine, pyrrole, and quinoxaline moieties in one molecule provides a unique profile of electronic properties and biological activities, setting it apart from compounds having only one or two of these structures.
That's a deep dive into the fascinating world of 2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline! Hope you found it insightful. What's your take?
Propiedades
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-9-24-21(25-10-15)29-14-22-8-4-5-16(22)12-27(13-22)20(28)19-11-23-17-6-2-3-7-18(17)26-19/h2-3,6-7,9-11,16H,4-5,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTQDHSKXBLKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468833.png)
![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468858.png)
![4-[[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6468865.png)
![4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6468869.png)
![2-(2-fluorobenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468874.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468887.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468892.png)
![2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468902.png)
